Cas no 1272745-66-0 ((2S)-2-amino-2-(pyrimidin-5-yl)acetic acid)

(2S)-2-amino-2-(pyrimidin-5-yl)acetic acid 化学的及び物理的性質
名前と識別子
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- (2S)-2-Amino-2-(pyrimidin-5-yl)aceticacid
- (2S)-2-Amino-2-(pyrimidin-5-yl)acetic acid
- (S)-2-amino-2-(pyrimidin-5-yl)acetic acid
- (2S)-2-amino-2-(pyrimidin-5-yl)acetic acid
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- インチ: 1S/C6H7N3O2/c7-5(6(10)11)4-1-8-3-9-2-4/h1-3,5H,7H2,(H,10,11)/t5-/m0/s1
- InChIKey: QAQVVGNEMNFZLV-YFKPBYRVSA-N
- ほほえんだ: OC([C@H](C1=CN=CN=C1)N)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 145
- 疎水性パラメータ計算基準値(XlogP): -3.4
- トポロジー分子極性表面積: 89.1
(2S)-2-amino-2-(pyrimidin-5-yl)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4234-500MG |
(2S)-2-amino-2-(pyrimidin-5-yl)acetic acid |
1272745-66-0 | 95% | 500MG |
¥ 6,831.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4234-250mg |
(2S)-2-amino-2-(pyrimidin-5-yl)acetic acid |
1272745-66-0 | 95% | 250mg |
¥4098.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4234-500.0mg |
(2S)-2-amino-2-(pyrimidin-5-yl)acetic acid |
1272745-66-0 | 95% | 500.0mg |
¥6831.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4234-250.0mg |
(2S)-2-amino-2-(pyrimidin-5-yl)acetic acid |
1272745-66-0 | 95% | 250.0mg |
¥4098.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4234-1G |
(2S)-2-amino-2-(pyrimidin-5-yl)acetic acid |
1272745-66-0 | 95% | 1g |
¥ 10,243.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4234-250MG |
(2S)-2-amino-2-(pyrimidin-5-yl)acetic acid |
1272745-66-0 | 95% | 250MG |
¥ 4,098.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4234-100mg |
(2S)-2-amino-2-(pyrimidin-5-yl)acetic acid |
1272745-66-0 | 95% | 100mg |
¥2561.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4234-500mg |
(2S)-2-amino-2-(pyrimidin-5-yl)acetic acid |
1272745-66-0 | 95% | 500mg |
¥6831.0 | 2024-04-25 | |
Ambeed | A979147-250mg |
(2S)-2-Amino-2-(pyrimidin-5-yl)acetic acid |
1272745-66-0 | 97% | 250mg |
$1237.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4234-100.0mg |
(2S)-2-amino-2-(pyrimidin-5-yl)acetic acid |
1272745-66-0 | 95% | 100.0mg |
¥2561.0000 | 2024-07-28 |
(2S)-2-amino-2-(pyrimidin-5-yl)acetic acid 関連文献
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
(2S)-2-amino-2-(pyrimidin-5-yl)acetic acidに関する追加情報
(2S)-2-amino-2-(pyrimidin-5-yl)acetic acid (CAS No. 1272745-66-0): A Comprehensive Overview
(2S)-2-amino-2-(pyrimidin-5-yl)acetic acid, also known by its CAS number 1272745-66-0, is a chiral amino acid derivative that has garnered significant attention in recent years due to its unique structural features and potential applications in various fields, including medicinal chemistry, drug discovery, and synthetic biology. This compound is characterized by its pyrimidine ring and an amino acid moiety, which confer it with a range of biological activities and chemical properties that make it a valuable candidate for further research and development.
The molecular structure of (2S)-2-amino-2-(pyrimidin-5-yl)acetic acid consists of a pyrimidine ring attached to an amino acid backbone. The pyrimidine ring, a key component of nucleic acids, is known for its involvement in various biological processes such as DNA replication and RNA synthesis. The amino acid moiety, specifically the glycine derivative, provides the compound with additional functional groups that can participate in hydrogen bonding and other intermolecular interactions. This combination of structural elements makes (2S)-2-amino-2-(pyrimidin-5-yl)acetic acid a versatile molecule with potential applications in drug design and synthesis.
Recent studies have highlighted the biological activities of (2S)-2-amino-2-(pyrimidin-5-yl)acetic acid. One notable area of research is its potential as an inhibitor of specific enzymes involved in cancer progression. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that (2S)-2-amino-2-(pyrimidin-5-yl)acetic acid exhibits selective inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for de novo pyrimidine biosynthesis. By inhibiting DHODH, this compound can potentially disrupt the pyrimidine supply in cancer cells, leading to cell cycle arrest and apoptosis. This finding opens up new avenues for the development of targeted cancer therapies.
In addition to its anticancer properties, (2S)-2-amino-2-(pyrimidin-5-yl)acetic acid has also shown promise in other therapeutic areas. Research published in the European Journal of Medicinal Chemistry reported that this compound possesses potent anti-inflammatory effects. Specifically, it was found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that (2S)-2-amino-2-(pyrimidin-5-yl)acetic acid could be a valuable candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The synthetic accessibility of (2S)-2-amino-2-(pyrimidin-5-yl)acetic acid is another factor contributing to its appeal in medicinal chemistry. Various synthetic routes have been developed to produce this compound efficiently and on a large scale. One such method involves the reaction of 5-bromopyrimidine with glycine ethyl ester hydrochloride followed by deprotection and resolution to obtain the desired enantiomer. The ability to synthesize this compound with high purity and yield is crucial for its application in drug discovery and development.
The physicochemical properties of (2S)-2-amino-2-(pyrimidin-5-yl)acetic acid are also noteworthy. It is a white crystalline solid with a melting point ranging from 190°C to 193°C. The compound is soluble in water and polar organic solvents such as methanol and dimethyl sulfoxide (DMSO). These solubility characteristics make it suitable for various biochemical assays and pharmaceutical formulations.
In conclusion, (2S)-2-amino-2-(pyrimidin-5-yl)acetic acid (CAS No. 1272745-66-0) is a promising compound with diverse biological activities and potential applications in medicinal chemistry and drug discovery. Its unique structural features, synthetic accessibility, and favorable physicochemical properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play an increasingly important role in the advancement of healthcare solutions.
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